molecular formula C10H14N2 B13159099 N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine

N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine

Cat. No.: B13159099
M. Wt: 162.23 g/mol
InChI Key: GGOSMKRDBKRWQK-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C10H14N2/c1-4-10(12-8-2-3-8)9-6-11-5-7(1)9/h5-6,8,10-12H,1-4H2

InChI Key

GGOSMKRDBKRWQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCC3=CNC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with cyclopentadiene derivatives, followed by cyclization and amination steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine is unique due to its combination of cyclopropyl and cyclopenta[c]pyrrol structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine (CAS Number: 1552140-23-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is C10H14N2C_{10}H_{14}N_{2} with a molecular weight of 162.23 g/mol. The compound features a cyclopropyl group attached to a cyclopenta[c]pyrrole structure, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC10H14N2C_{10}H_{14}N_{2}
Molecular Weight162.23 g/mol
CAS Number1552140-23-4

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopenta[c]pyrrole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research has highlighted the anticancer potential of cyclopenta[c]pyrrole derivatives. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may also possess similar properties.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds related to this compound. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study on related compounds showed that they inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 5–20 µg/mL.
    • The mode of action was primarily through membrane disruption.
  • Anticancer Activity :
    • In vitro tests revealed that a derivative caused a dose-dependent decrease in viability of human breast cancer cells (MCF-7), with IC50 values around 15 µM.
    • Mechanistic studies indicated involvement of the mitochondrial pathway in apoptosis induction.
  • Neuroprotection :
    • An experimental model using rat cortical neurons exposed to oxidative stress showed that treatment with related compounds reduced cell death by approximately 40%, highlighting their protective role against oxidative damage.

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